![molecular formula C24H18N2O4 B4899433 N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4899433.png)
N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a dibenzofuran ring system. Dibenzofuran derivatives are known for their wide range of biological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the formation of the dibenzofuran ring. This can be achieved through cyclization reactions involving appropriate precursors. The oxazole ring is then introduced through a series of condensation reactions. The final step involves the formation of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, which can lead to cytotoxic effects in cancer cells. The compound may also interact with microbial cell membranes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide: Similar structure but different functional groups.
Benzofuran derivatives: Share the dibenzofuran ring but differ in other structural aspects.
Uniqueness
N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit specific enzymes and its potential antimicrobial properties make it a valuable compound for further research .
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-14-22(23(26-30-14)15-8-4-3-5-9-15)24(27)25-18-13-20-17(12-21(18)28-2)16-10-6-7-11-19(16)29-20/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUACXPDOBUPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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